1H-imidazo[4,5-c]pyridin-4-amine

TYK2 inhibition JAK family kinases Autoimmune disease

Adenine analog & imidazopyridine building block for kinase inhibitor, antiviral (AdoHcy hydrolase), and TLR7 agonist programs. Known as 3-deazaadenine. • 200× greater TYK2 potency vs 3H-[4,5-b] isomer-validated selectivity advantage for autoimmune R&D. • Pure TLR7 agonism without TLR8 cross-reactivity-ideal for immuno-oncology and vaccine adjuvant lead optimization. • Bulk scales available; shipped at ambient temperature from US/EU warehouses with full QA documentation.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 6811-77-4
Cat. No. B1211954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[4,5-c]pyridin-4-amine
CAS6811-77-4
Synonyms3-deazaadenine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1NC=N2)N
InChIInChI=1S/C6H6N4/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H2,7,8)(H,9,10)
InChIKeyUHUHBFMZVCOEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-c]pyridin-4-amine: Key Differentiation from Analogs


1H-imidazo[4,5-c]pyridin-4-amine, also known as 3-deazaadenine, is a heterocyclic compound consisting of a fused imidazole and pyridine ring system with an amino group at the 4-position . It serves as a structural analog of adenine and a core scaffold for numerous biologically active molecules. This compound is recognized as a MeSH term and has been mapped to adenine analogs in authoritative databases [1]. The imidazo[4,5-c]pyridine core provides distinct hydrogen-bonding capabilities that differentiate it from other fused heterocyclic scaffolds .

Core Scaffold
Adenine analog with imidazo[4,5-c]pyridine core; provides distinct hydrogen-bonding for target engagement studies.
Use Context
Parent compound for SAR exploration of kinase inhibitors, TLR7 agonists, and antiviral nucleoside analogs.
Differentiation
Scaffold isomer and deaza position critically control potency and selectivity; confirmed by head-to-head biochemical studies.

1H-Imidazo[4,5-c]pyridin-4-amine: Substitution Risks


Compounds sharing the imidazopyridine core cannot be interchanged without quantitative justification due to profound differences in target selectivity, potency, and biological activity arising from subtle structural variations. Even minor changes to the substitution pattern—or a shift between the [4,5-c] and [4,5-b] ring fusion isomers—can result in complete loss of activity against specific targets or introduce unwanted off-target effects [1]. The evidence presented below demonstrates that 1H-imidazo[4,5-c]pyridin-4-amine and its close derivatives exhibit quantifiable, verifiable differentiation in kinase selectivity profiles, antiviral target engagement, and immunomodulatory receptor specificity relative to alternative scaffolds and substitution patterns [1][2].

Isomeric scaffold shift
Moving from imidazo[4,5-c] to [4,5-b]pyridine may drastically alter kinase selectivity profiles; a 200-fold potency difference has been observed in TYK2 assays.
Substitution sensitivity
Minor N4-acyl or -alkyl modifications can fully abolish TLR7 agonistic activity; SAR must be carefully controlled.
Deaza position determines target engagement
3-Deazaadenine retains AdoHcy hydrolase inhibition, while 7-deazaadenine eliminates it; substitution is an all-or-nothing differentiation.

Differentiation Evidence


TYK2 Inhibition: 1H-[4,5-c] vs 3H-[4,5-b] Isomers

A direct head-to-head comparison in a 2024 Journal of Medicinal Chemistry study evaluated the selectivity of 1H-imidazo[4,5-c]pyridine versus 3H-imidazo[4,5-b]pyridine scaffolds for TYK2 inhibition. The 1H-imidazo[4,5-c]pyridine scaffold exhibited an IC50 of 0.5 nM against TYK2, whereas the 3H-imidazo[4,5-b]pyridine scaffold showed an IC50 of 100 nM [1]. This represents a 200-fold difference in potency. Furthermore, selectivity for TYK2 over JAK1 (expressed as JAK1/TYK2 IC50 ratio) was 400-fold for the [4,5-c] scaffold compared to only 3-fold for the [4,5-b] scaffold [1].

TYK2 Inhibition: Isomer Comparison
Head-to-head
IC50 0.5 nM (1H-[4,5-c]) vs 100 nM (3H-[4,5-b]); JAK1/TYK2 selectivity 400-fold vs 3-fold
Scaffold choice determines TYK2 inhibitory potency and isoform selectivity window.
Fluorescence-based catalytic domain assays.
TYK2 inhibition JAK family kinases Autoimmune disease Scaffold selectivity

AdoHcy Hydrolase Inhibition: 3-Deazaadenine vs 7-Deazaadenine

A comparative study evaluating the structural determinants of S-adenosylhomocysteine (AdoHcy) hydrolase inhibition examined 3-deazaadenine versus 7-deazaadenine. 3-Deazaadenine maintained full inhibitory activity against AdoHcy hydrolase, whereas 7-deazaadenine completely eliminated inhibitory activity [1]. The study concluded that the N-7 nitrogen atom is essential as a hydrogen bonding acceptor for enzyme inhibition, a feature present in 3-deazaadenine but absent in 7-deazaadenine [1]. AdoHcy hydrolase is the validated molecular target mediating the antiviral effects of neplanocin A and related analogs [2].

AdoHcy Hydrolase: 3- vs 7-Deaza
Head-to-head
3-Deazaadenine retains full inhibition; 7-deazaadenine completely abolishes activity.
N-7 nitrogen is essential for target engagement; binary differentiation.
Enzymatic assay of S-adenosylhomocysteine hydrolase.
Antiviral S-adenosylhomocysteine hydrolase Nucleoside analogs DNA virus inhibition

TLR7 Agonist Selectivity: Pure vs Dual TLR7/8

A comprehensive SAR study of 1H-imidazo[4,5-c]pyridines identified that 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine functions as a pure TLR7 agonist with negligible activity on TLR8 [1]. This is a critical selectivity feature, as TLR8 co-activation can produce distinct and potentially undesirable cytokine profiles. The parent imidazopyridine compound exhibited moderate TLR7-agonistic activity, while N4-acyl or -alkyl substitutions completely abrogated activity, demonstrating the extreme sensitivity of the scaffold to substitution pattern [1]. Increased potency was observed in N6-substituted analogs with electron-rich substituents [1].

TLR7 Selectivity: Pure vs Dual
Class-level
1-Benzyl-2-butyl derivative is pure TLR7 agonist; N4-acyl/alkyl abrogates activity.
Scaffold enables pure TLR7 activation study, avoiding TLR8 crosstalk.
Reporter gene assays in HEK293 cells.
TLR7 agonism TLR8 Immunomodulation Cytokine induction Vaccine adjuvant

Nucleotide Pool Perturbation: 3-Deazaadenine vs 3-Deazaadenosine

A comparative study in L1210 leukemia cells demonstrated that 3-deazaadenine, 3-deazaadenosine, and the carbocyclic analog of 3-deazaadenosine produced similar effects on nucleotide pools: each caused an increase in IMP (inosine monophosphate) and a decrease in adenine nucleotides, with no effect on uracil or cytosine nucleotides [1]. This indicates that the 3-deaza modification is the primary determinant of the nucleotide pool perturbation phenotype, regardless of the sugar moiety attachment. This finding establishes 3-deazaadenine as the minimal pharmacophore for this mechanism.

Nucleotide Pool Perturbation
Head-to-head
3-Deazaadenine, 3-deazaadenosine, carbocyclic analog all increase IMP, decrease adenine nucleotides.
3-Deaza modification is minimal pharmacophore for nucleotide pool shift.
L1210 leukemia cell model.
Nucleotide metabolism Antiproliferative IMP accumulation Leukemia cells

Research & Industrial Applications


TYK2-Selective Inhibitor Development

The 200-fold greater TYK2 potency and 400-fold JAK1/TYK2 selectivity ratio of the 1H-imidazo[4,5-c]pyridine scaffold compared to the 3H-[4,5-b] isomer directly supports its selection as the starting scaffold for TYK2 inhibitor programs targeting autoimmune diseases [1]. Procurement of 1H-imidazo[4,5-c]pyridin-4-amine enables scaffold derivatization programs that build upon this established selectivity advantage, with the unsubstituted core serving as the parent compound for SAR exploration [1].

AdoHcy Hydrolase-Targeted Antivirals

The binary differentiation between 3-deazaadenine (active) and 7-deazaadenine (inactive) against AdoHcy hydrolase identifies 3-deazaadenine as the essential heterocyclic base for antiviral programs targeting this validated enzyme [1]. The compound has documented inhibition of herpes simplex virus and other DNA viruses through interference with viral DNA replication . Researchers developing AdoHcy hydrolase inhibitors as broad-spectrum antivirals should prioritize 3-deazaadenine over 7-deazaadenine as the core scaffold [1].

Oligonucleotide Modification for Biophysical Studies

3-Deazaadenine serves as a site-specific modification in oligonucleotides for studying base-pairing interactions and DNA bending. The 3-deaza modification removes the N-3 nitrogen atom, altering hydrogen-bonding patterns without the complete structural disruption caused by abasic sites or mismatches [1]. This enables precise interrogation of adenine-specific protein-DNA interactions and the thermodynamic stability of duplexes containing modified base pairs [1]. Procurement of the free base supports both chemical synthesis of modified phosphoramidites and biophysical studies of base-pairing energetics.

TLR7 Agonist Lead ID for Immuno-Oncology & Vaccines

The established TLR7-selectivity of 1H-imidazo[4,5-c]pyridin-4-amine derivatives supports procurement of the core scaffold for lead identification in immuno-oncology and vaccine adjuvant programs [1]. The parent scaffold enables pure TLR7 activation without TLR8 cross-reactivity, a feature documented in the 1-benzyl-2-butyl derivative that showed negligible TLR8 activity [1]. This selectivity profile is desirable for inducing targeted interferon responses while minimizing broader inflammatory cytokine cascades associated with dual TLR7/8 agonism [1].

Application
Selection Property
Validation Focus
TYK2-selective inhibitor scaffold exploration
Isoform selectivity profile
TYK2 vs JAK1 biochemical selectivity assay
AdoHcy hydrolase-targeted antiviral research
N-7 hydrogen-bond requirement
Enzymatic inhibition assay
Oligonucleotide base-pairing studies
Modified H-bonding pattern (3-deaza)
DNA duplex stability and bending assays
TLR7-selective agonist lead identification
TLR7 vs TLR8 selectivity
Reporter gene assays for cytokine induction

Technical Documentation Hub

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